molecular formula C19H18N4O4S B12036244 2-Methoxy-4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate CAS No. 478257-24-8

2-Methoxy-4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate

Cat. No.: B12036244
CAS No.: 478257-24-8
M. Wt: 398.4 g/mol
InChI Key: IVWBZDWNZPBERX-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate is a synthetic 1,2,4-triazole-3-thione derivative offered for early-stage pharmacological research. Compounds within this structural class are recognized for their diverse biological activities and are frequently investigated as scaffolds in medicinal chemistry . The core 1,2,4-triazole-3-thione structure features multiple nucleophilic centers, including an exocyclic sulfur atom and endocyclic nitrogen atoms, which provide broad opportunities for chemical modification and interaction with biological targets . Researchers are exploring this class of compounds for several potential applications, driven by the known properties of similar molecules. Studies on analogous 1,2,4-triazole-3-thiones have reported promising antimicrobial activity against various bacterial and fungal pathogens . Furthermore, certain derivatives have demonstrated antitumor properties in preliminary investigations, making them subjects of interest in oncology research . The presence of electron-donating groups, such as methoxy substituents on the aromatic rings, is associated with enhanced biological activity in this compound family . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses in humans or animals. The buyer assumes all responsibility for confirming the product's identity and/or purity and for its safe handling and use. No warranty of merchantability or fitness for a particular purpose is offered.

Properties

CAS No.

478257-24-8

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate

InChI

InChI=1S/C19H18N4O4S/c1-12(24)27-16-9-8-13(10-17(16)26-3)11-20-23-18(21-22-19(23)28)14-6-4-5-7-15(14)25-2/h4-11H,1-3H3,(H,22,28)/b20-11+

InChI Key

IVWBZDWNZPBERX-RGVLZGJSSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Table 1: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
Triazolethione formationNaOH, CS₂, ethanol, reflux75–88
Aryl substitutionCuI, K₂CO₃, DMF, 110°C65–70
Schiff base formationGlacial acetic acid, ethanol, 60°C60–68
Final acetylationAcetic anhydride, pyridine, rt85–90

Optimization and Catalytic Strategies

Microwave-assisted synthesis reduces reaction times for cyclization steps (10–15 minutes vs. 6–8 hours conventionally). Ionic liquids (e.g., [BMIM]BF₄) enhance cyclization efficiency, improving yields to 90–95%. For the Schiff base step, molecular sieves (3Å) absorb water, shifting equilibrium toward imine formation.

Analytical Characterization

  • NMR :

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imine CH), 7.85–6.90 (m, aromatic Hs), 3.89 (s, 3H, OCH₃), 2.28 (s, 3H, acetate CH₃).

    • ¹³C NMR : δ 169.5 (C=O), 160.2 (C=S), 152.1 (triazole C).

  • MS : ESI-MS m/z 439.12 [M+H]⁺.

Challenges and Solutions

  • Low imine yields : Attributed to hydrolysis; solved by using anhydrous solvents and molecular sieves.

  • Byproduct formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted aldehyde and triazolethione.

Scalability and Industrial Feasibility

Bench-scale reactions (50–100 g) achieve consistent yields (60–70%) using flow chemistry for cyclization and acetylation steps. Green chemistry approaches substitute ethanol for DMF and employ recyclable ionic liquids, reducing waste .

Chemical Reactions Analysis

2-Methoxy-4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound A shares core structural motifs with other 1,2,4-triazole derivatives but differs in substituent patterns. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups Reference
Compound A 1,2,4-triazole 2-Methoxyphenyl, thioxo (C=S), iminomethyl, phenyl acetate Thioxo, acetate ester
2-Methoxy-4-({[(5-oxo-3,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]hydrazono}methyl)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate 1,2,4-triazole Diphenyl, oxo (C=O), hydrazono-methyl, thiazolidinedione-acetate Oxo, thiazolidinedione, acetate ester
2-[4-(4-Methoxyphenyl)-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]phenol 1,2,4-triazole 4-Methoxyphenyl, pyridyl, phenol Phenol, pyridyl
  • Thioxo vs.
  • Acetate Ester vs. Thiazolidinedione : The acetate ester in Compound A contrasts with the thiazolidinedione moiety in , which is associated with hypoglycemic activity in pharmaceuticals. This suggests divergent biological applications .

Physicochemical Properties

Hydrogen bonding and crystal packing patterns, critical for stability and solubility, vary with substituents:

  • Hydrogen Bonding : The thioxo group in Compound A may form weaker hydrogen bonds (S–H···O/N) compared to oxo analogs (O–H···O/N), as suggested by graph-set analysis in triazole crystals .
  • Crystallographic Data : For example, the pyridyl-substituted triazole in exhibits a mean C–C bond length of 0.002 Å and an R factor of 0.038, indicating high structural precision. Similar analysis for Compound A would require X-ray studies using tools like SHELX or WinGX .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies highlight substituent effects on electronic properties:

  • Thioxo vs. Oxo : The thioxo group’s larger atomic radius and lower electronegativity vs. oxygen may reduce electron density at the triazole ring, altering nucleophilic/electrophilic behavior. Becke’s hybrid functional () and Lee-Yang-Parr correlation () could quantify these differences .
  • Methoxy Groups : Electron-donating methoxy substituents (present in Compound A and ) likely stabilize the triazole ring via resonance, contrasting with electron-withdrawing sulfonyl groups in .

Biological Activity

2-Methoxy-4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate is a complex organic compound featuring a methoxy group, a thioxo group, and a triazole ring. This structural composition suggests potential biological activities relevant to medicinal chemistry. The compound has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties, aligning with the activities typically associated with similar triazole and thioxo-containing compounds.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O4SC_{18}H_{16}N_{4}O_{4}S, with a molecular weight of 384.4 g/mol. Its unique structure includes:

  • Methoxy groups : Known for enhancing solubility and bioactivity.
  • Thioxo group : Implicated in various biological activities, including antimicrobial effects.
  • Triazole ring : Frequently associated with anticancer and antifungal properties.

Antimicrobial Activity

Research indicates that compounds containing thioxo groups often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial strains and fungi. The presence of the thioxo group in this compound may contribute to similar antimicrobial effects.

CompoundActivityReference
5-Thioxo-1H-1,2,4-triazoleAntimicrobial
2-MethoxyphenylacetateAnti-inflammatory
3-(2-Methoxyphenyl)-1H-1,2,4-triazoleAnticancer

Anti-inflammatory Activity

The compound's methoxy and acetic acid moieties suggest potential anti-inflammatory activity. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, studies on related triazole derivatives have reported significant COX-II inhibitory effects.

Anticancer Activity

The anticancer potential of this compound is supported by its structural relationship with other triazole-containing compounds. Research has shown that triazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

In vitro studies have indicated that similar compounds exhibit IC50 values in the low micromolar range against several cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHCT116 (colon carcinoma)6.2
Compound BT47D (breast cancer)27.3

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as COX and various metabolic enzymes.
  • Induction of Apoptosis : The presence of the triazole ring is often linked to the induction of programmed cell death in cancer cells.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties that contribute to their overall therapeutic effects.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For example:

Study 1: Anticancer Evaluation

A series of triazole derivatives were synthesized and screened for anticancer activity against various cell lines. The most active derivatives showed significant growth inhibition and induced apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Screening

Compounds derived from thiosemicarbazide reactions were evaluated for their antimicrobial activity against Mycobacterium tuberculosis. Some derivatives displayed promising results compared to standard treatments.

Q & A

Q. Q: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

A: The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (~80–100°C) during cyclization steps (e.g., thiazole-triazole ring formation) to drive reaction completion .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetic acid) enhance solubility of intermediates and stabilize reactive species .
  • Catalysts : Acidic conditions (e.g., sodium acetate in acetic acid) are critical for imine bond formation and cyclization .
  • Purification : Sequential recrystallization (e.g., DMF/acetic acid mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) are used to isolate high-purity products .

Q. Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A: A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify methoxy (δ 3.8–4.0 ppm), thione (C=S, δ 180–190 ppm), and imine (C=N, δ 150–160 ppm) groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region (δ 6.8–8.0 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the triazole-thione core .

Biological Activity Mechanisms

Q. Q: How can researchers elucidate the mechanism of action of this compound in biological systems?

A: Methodological approaches include:

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases, tubulin) using software like AutoDock Vina. Focus on interactions with the thione and methoxy groups .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets (e.g., recombinant enzymes) .
  • Cellular Assays :
    • Flow Cytometry : Assess apoptosis/cytotoxicity in cancer cell lines (e.g., IC50 values) .
    • Western Blotting : Measure downstream protein expression (e.g., caspase-3 for apoptosis) .

Data Contradictions in Bioactivity

Q. Q: How should researchers address inconsistencies in reported biological activity across studies?

A: Resolve contradictions through systematic analysis:

  • Structural Variants : Compare activity of derivatives with/without methoxy or thione groups (e.g., 3,4,5-trimethoxy vs. 2-methoxy substitution) .
  • Assay Conditions : Standardize protocols (e.g., cell line selection, serum concentration) to minimize variability .
  • Statistical Validation : Use ANOVA or Tukey’s test to confirm significance of differences in IC50 values .

Q. Q: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

A: Follow these steps:

Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) on the phenyl rings .

Computational Modeling : Use QSAR models (e.g., CoMFA) to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .

In Vitro Screening : Test derivatives against a panel of enzymes/cell lines to identify key pharmacophores (e.g., thione group essential for tubulin binding) .

Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 model) .

Stability Under Experimental Conditions

Q. Q: What strategies ensure compound stability during long-term biological assays?

A:

  • Storage : Lyophilize and store at –80°C in amber vials to prevent photodegradation .
  • Buffer Selection : Use PBS (pH 7.4) with 0.1% DMSO to avoid hydrolysis of the acetate ester .
  • Stability Monitoring : Perform periodic HPLC checks to detect degradation products (e.g., free thiol or phenolic byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.